苯基(4-哌嗪-1-基苯基)甲酮

描述

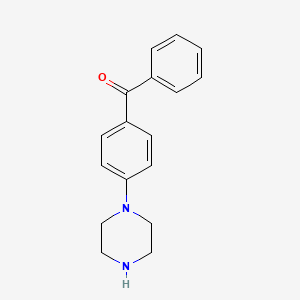

Phenyl(4-piperazin-1-ylphenyl)methanone is an organic compound with the molecular formula C17H18N2O. It is a derivative of piperazine and benzophenone, characterized by the presence of a piperazine ring attached to a phenyl group, which is further connected to a methanone group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry .

科学研究应用

Phenyl(4-piperazin-1-ylphenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes

作用机制

Target of Action

Phenyl(4-piperazin-1-ylphenyl)methanone, also known as phenyl-(4-piperazin-1-ylphenyl)methanone, primarily targets the Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

The compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from breaking down 2-AG. This results in an increase in the levels of 2-AG in the body, thereby enhancing the effects of the endocannabinoid system .

Biochemical Pathways

By inhibiting MAGL, phenyl-(4-piperazin-1-ylphenyl)methanone affects the endocannabinoid signaling pathway . The increased levels of 2-AG lead to enhanced activation of cannabinoid receptors, CB1 and CB2, which are involved in various physiological processes. The downstream effects of this include modulation of pain sensation, mood, and memory .

Result of Action

The inhibition of MAGL by phenyl-(4-piperazin-1-ylphenyl)methanone leads to an increase in the levels of 2-AG, resulting in enhanced endocannabinoid signaling . This can have various effects at the molecular and cellular level, depending on the specific physiological process being modulated. For example, it could lead to reduced pain sensation, improved mood, or enhanced memory .

生化分析

Biochemical Properties

It is known that piperazine derivatives can inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical for tumor cell growth and metastasis .

Cellular Effects

The cellular effects of Phenyl(4-piperazin-1-ylphenyl)methanone are not well-documented. Piperazine derivatives have been shown to have significant effects on cells. For instance, they can inhibit colony formation in BT-474 cells in a concentration-dependent manner .

Molecular Mechanism

It has been suggested that piperazine derivatives can act as reversible monoacylglycerol lipase (MAGL) inhibitors . MAGL is an enzyme that plays a key role in the progression and maintenance of cancer, being overexpressed in many aggressive tumor types .

Temporal Effects in Laboratory Settings

It is known that piperazine derivatives can exhibit temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity of rats .

Dosage Effects in Animal Models

It has been reported that piperazine derivatives can decrease the number of writhings induced by acetic acid in a dose-dependent manner .

Metabolic Pathways

It is known that piperazine derivatives can be involved in various metabolic pathways, including those related to stress and metabolic signaling .

Transport and Distribution

It is known that piperazine derivatives can influence the localization or accumulation of compounds within cells .

Subcellular Localization

It is known that piperazine derivatives can influence the activity or function of specific compartments or organelles within cells .

准备方法

Synthetic Routes and Reaction Conditions

Phenyl(4-piperazin-1-ylphenyl)methanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperazin-1-ylbenzophenone with phenylmagnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

In industrial settings, the production of Phenyl(4-piperazin-1-ylphenyl)methanone may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

化学反应分析

Types of Reactions

Phenyl(4-piperazin-1-ylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

相似化合物的比较

Phenyl(4-piperazin-1-ylphenyl)methanone can be compared with other similar compounds, such as:

4-(2-Nitrobenzyl)piperazin-1-ylmethanone: Exhibits herbicidal activity and is used in agricultural applications.

1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives: Evaluated for their antidepressant-like effects.

Methyl piperazine-incorporated phenyl benzamide and phenyl methanone derivatives: Assessed for their anticancer potential.

生物活性

Phenyl(4-piperazin-1-ylphenyl)methanone, also known as Piperazine Derivative , has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of effects due to its ability to interact with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The compound has the molecular formula and features a piperazine moiety linked to a phenyl group and a methanone functional group. This unique structure is pivotal for its biological interactions, allowing it to participate in various biochemical pathways.

Target Enzymes

Phenyl(4-piperazin-1-ylphenyl)methanone primarily acts as a reversible inhibitor of monoacylglycerol lipase (MAGL) . By inhibiting MAGL, it affects the endocannabinoid signaling pathway, leading to increased levels of 2-arachidonoylglycerol (2-AG), which enhances endocannabinoid signaling.

Antimicrobial and Anticancer Properties

Research indicates that phenyl(4-piperazin-1-ylphenyl)methanone possesses significant antimicrobial and anticancer properties. Piperazine derivatives have been shown to inhibit critical processes such as microtubule synthesis, cell cycle progression, and angiogenesis, which are vital for tumor growth and metastasis.

Serotonin Reuptake Inhibition

Recent studies have highlighted the compound's potential as a serotonin (5-HT) reuptake inhibitor . In vitro evaluations demonstrated that several derivatives of this compound exhibited potent inhibition of serotonin reuptake, suggesting potential applications in treating depression .

In Vitro Studies

In vitro studies have shown that phenyl(4-piperazin-1-ylphenyl)methanone can inhibit colony formation in cancer cell lines such as BT-474 in a concentration-dependent manner. This highlights its potential as an anticancer agent.

In Vivo Studies

Animal models have demonstrated that piperazine derivatives can significantly reduce the number of writhings induced by acetic acid in a dose-dependent manner, indicating analgesic properties. Furthermore, studies on pharmacokinetics revealed that certain derivatives maintain stability in human liver microsomes, enhancing their therapeutic potential .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various pathogens; potential for therapeutic applications. |

| Anticancer | Inhibits tumor cell growth by affecting microtubule synthesis and angiogenesis. |

| Serotonin Reuptake | Potent inhibition observed; potential antidepressant properties confirmed through in vivo studies. |

| Analgesic | Reduces pain responses in animal models; demonstrates significant effects on nociceptive behavior. |

属性

IUPAC Name |

phenyl-(4-piperazin-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)19-12-10-18-11-13-19/h1-9,18H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANBEJKFNYZGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。